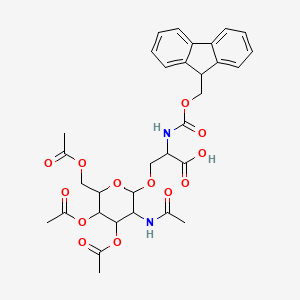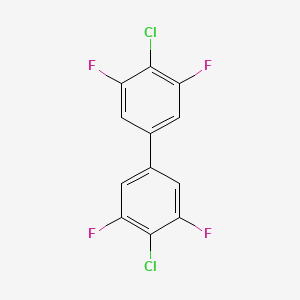
4,4'-Dichloro-3,3',5,5'-tetrafluorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) attached to a benzene ring. The unique arrangement of these halogen atoms imparts specific chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method involves the use of 5-bromo-2-fluoro-1,3-dichlorobenzene as a starting material. This compound is reacted with isopropylmagnesium chloride lithium chloride complex in tetrahydrofuran (THF) under an inert atmosphere (argon) at room temperature. The reaction proceeds through a series of steps, including the formation of a Grignard reagent, which is then further reacted to introduce the desired halogen atoms .
Industrial Production Methods
Industrial production of 2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems. It may serve as a model compound for understanding the interactions of halogenated aromatics with biological molecules.
Medicine: Research into the potential therapeutic applications of halogenated aromatic compounds includes investigating their use as pharmaceutical intermediates or active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as flame retardants or polymers.
Mechanism of Action
The mechanism of action of 2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene depends on its specific application. In chemical reactions, the compound’s halogen atoms can participate in various interactions, such as forming bonds with nucleophiles or electrophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-fluorobenzaldehyde
- 2,4-Dichloro-3-fluoroaniline
- 3,5-Dichloro-4-fluorophenol
- 1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene
- Ethyl 3,5-dichloro-4-fluorobenzoate
Uniqueness
2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene is unique due to its specific arrangement of chlorine and fluorine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications. Compared to similar compounds, it may offer advantages in terms of selectivity and efficiency in chemical reactions or specific interactions in biological systems.
Properties
CAS No. |
75795-05-0 |
|---|---|
Molecular Formula |
C12H4Cl2F4 |
Molecular Weight |
295.06 g/mol |
IUPAC Name |
2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C12H4Cl2F4/c13-11-7(15)1-5(2-8(11)16)6-3-9(17)12(14)10(18)4-6/h1-4H |
InChI Key |
KDISJAPCJLLXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C2=CC(=C(C(=C2)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)
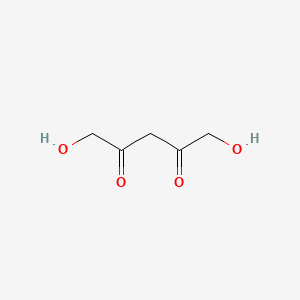


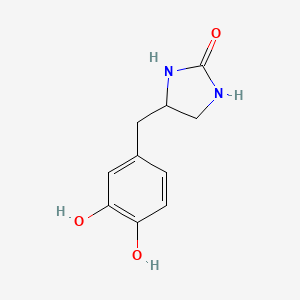
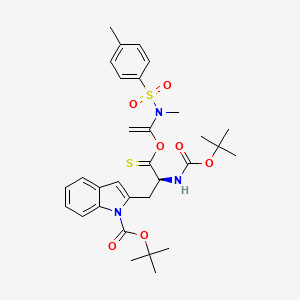
![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
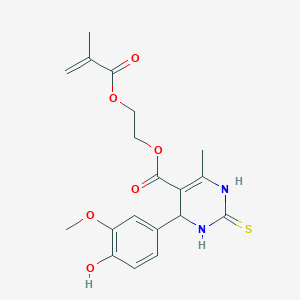



![[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)

